molecular formula C23H19N3O7 B5418267 benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate

benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate

Cat. No. B5418267
M. Wt: 449.4 g/mol
InChI Key: ZHMPDFXEETXOOE-CPNJWEJPSA-N
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Description

Benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is a complex organic compound. It contains a benzyl group, which is a common substituent in organic chemistry with the structure R−CH2−C6H5 . It also contains a furoylamino group, a nitrophenyl group, and an acryloyl group, all of which can contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group would provide a degree of aromaticity, while the nitrophenyl group could contribute to electron-withdrawing effects .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrophenyl and acryloyl groups, both of which are electron-withdrawing and could therefore make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could help to elucidate the properties and potential applications of benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. This could include experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its reactivity .

properties

IUPAC Name

benzyl 2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c27-21(33-15-16-6-2-1-3-7-16)14-24-22(28)19(25-23(29)20-10-5-11-32-20)13-17-8-4-9-18(12-17)26(30)31/h1-13H,14-15H2,(H,24,28)(H,25,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMPDFXEETXOOE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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